molecular formula C17H30ClNO2 B2729680 1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride CAS No. 15148-83-1

1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2729680
CAS No.: 15148-83-1
M. Wt: 315.88
InChI Key: MKYOFZHLZIUIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H30ClNO2 and its molecular weight is 315.88. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Profile and Research Applications

Diverse Pharmacological Actions

Bupropion hydrochloride showcases a multifaceted pharmacological profile, acting as a nonselective inhibitor of the dopamine and norepinephrine transporters and as an antagonist at neuronal nicotinic acetylcholine receptors. Its pharmacodynamic properties have been explored through various animal models, revealing its potential in antidepressant activity, nicotine addiction treatments, and possibly in addressing attention-deficit hyperactivity disorder (ADHD) and obesity. This wide range of actions underlines the compound's utility in neuroscience and pharmacology research, offering insights into neurotransmission pathways and receptor modulation mechanisms (L. Dwoskin, A. Rauhut, K. King-Pospisil, M. Bardo, 2006).

Environmental Persistence and Toxicity

A distinct area of research concerning related phenolic compounds involves their environmental fate, persistence, and potential toxicity. Studies on parabens, which share some structural similarities with the mentioned compound, highlight concerns about their endocrine-disrupting capabilities and the challenges in removing them from wastewater. This underscores the environmental impact of pharmaceuticals and personal care products, prompting further research into their biodegradation and the development of more sustainable compounds (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Therapeutic Potential Beyond Traditional Applications

The exploration of synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), in various commercial products, invites further investigation into their potential therapeutic applications, safety, and environmental impact. The dual role of these compounds as both antioxidants and possible therapeutic agents in metabolic syndrome, highlighting the interplay between pharmacological efficacy, toxicity, and antioxidant properties, opens new avenues for research into their molecular mechanisms and therapeutic potential (Runzeng Liu, S. Mabury, 2020).

Properties

IUPAC Name

1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.ClH/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;/h7-9,12,14,18-19H,10-11H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYOFZHLZIUIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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